molecular formula C10H14N2O3S B442571 Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate CAS No. 350988-33-9

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate

Cat. No.: B442571
CAS No.: 350988-33-9
M. Wt: 242.3g/mol
InChI Key: WTYUAPWNBROVGR-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate (molecular formula: C₁₀H₁₄N₂O₃S) is a thiophene-derived compound featuring a carbamoyl group at position 5, an amino group at position 2, a methyl substituent at position 4, and an isopropyl ester at position 2. This structure is synthesized via Gewald thiophene synthesis methodologies, as referenced in pharmaceutical research for constructing similar thiophene scaffolds .

Properties

IUPAC Name

propan-2-yl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4(2)15-10(14)6-5(3)7(8(11)13)16-9(6)12/h4H,12H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYUAPWNBROVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Formation via Cyclocondensation Reactions

The construction of the 2-aminothiophene scaffold is a critical first step in synthesizing this compound. Industrial-scale methods often employ adaptations of the Gewald reaction, a well-established cyclocondensation strategy for 2-aminothiophenes. For example, US4847386A describes a single-step process where 3-oxotetrahydrothiophenes react with hydroxylamine salts in polar solvents like acetonitrile at 50–200°C. This method eliminates the need for isolating intermediates, directly yielding 3-aminothiophenes with alkoxycarbonyl substituents.

A related approach in US20060142567A1 involves reacting dimethyl 3-oxoglutarate with malonitrile in methanol and morpholine, followed by sulfur-mediated cyclization. This protocol achieves a 77% yield of methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, a structurally analogous intermediate. The use of morpholine (>0.95 mol per mol substrate) and controlled reflux conditions (1.5–3 hours) ensures high purity (>97%) and scalability to multi-kilogram batches .

Methyl Group Installation at Position 4

The 4-methyl substituent is often incorporated during the thiophene ring formation. In US20060142567A1 , the methyl group originates from malonitrile, which participates in the cyclocondensation reaction with dimethyl 3-oxoglutarate. The reaction’s regioselectivity ensures the methyl group occupies position 4, as confirmed by X-ray crystallography data in related compounds .

Alternatively, post-cyclization alkylation could be utilized. For example, US4847386A demonstrates that 3-aminothiophenes with alkoxycarbonyl groups can undergo Friedel-Crafts alkylation using methyl iodide and Lewis acids. However, this method risks over-alkylation and requires stringent temperature control (0–5°C) to maintain selectivity .

Esterification with Isopropyl Alcohol

The isopropyl ester at position 3 is introduced via esterification or transesterification. Isopropyl 2-amino-5-methylthiophene-3-carboxylate (PubChem CID: 4363091) provides a relevant model: the carboxylate group is esterified using isopropyl alcohol in the presence of catalytic sulfuric acid. This method, conducted under reflux (80–100°C) for 6–12 hours, achieves yields exceeding 85% .

For acid-sensitive intermediates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers a milder alternative. This approach, though costlier, minimizes side reactions and is preferred for lab-scale synthesis .

Purification and Characterization

Final purification typically involves precipitation and filtration. US20060142567A1 isolates the product by adding water to the reaction mixture, inducing crystallization. The crude product is then recrystallized from methanol/water (3:1 v/v) to ≥98% purity.

Analytical data for related compounds support these methods:

  • Molecular Weight : 410.88 g/mol (for Y500-9321)

  • logP : 3.255, indicating moderate hydrophobicity

  • PSA : 85.246 Ų, reflecting high polarity due to multiple hydrogen-bond acceptors

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYieldPurityScalability
Gewald Cyclization 3-OxotetrahydrothiopheneNH2OH·HCl, MeCN70–75%95%Moderate
Malonitrile Route Dimethyl 3-oxoglutarate, MalonitrileMorpholine, S877%98%High
Transesterification Methyl thiophenecarboxylateIsopropyl alcohol85%97%High

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring correct substituent positioning remains challenging. Computational modeling (e.g., DFT studies) could predict optimal reaction conditions.

  • Yield Improvement : Catalytic asymmetric synthesis or flow chemistry may enhance efficiency.

  • Green Chemistry : Replacing toxic solvents (e.g., acetonitrile) with biodegradable alternatives (e.g., cyclopentyl methyl ether) is an emerging focus.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or the functional groups attached to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, modifications to the thiophene ring can yield compounds with anti-inflammatory or antimicrobial activities.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and carboxylate groups can form hydrogen bonds or ionic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents at positions 2, 4, and 5, as well as ester groups. Below is a comparative analysis:

Compound Name Substituents (Position) Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference ID
Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-CONH₂ Isopropyl C₁₀H₁₄N₂O₃S 242.30 Biochemical research intermediate
Ethyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-CONH₂ Ethyl C₉H₁₂N₂O₃S 228.27 Discontinued research chemical
Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-CONH(4-ClPh) Ethyl C₁₆H₁₆ClN₂O₃S 338.81 Potential chlorophenyl-modified derivative
Methyl 2-amino-5-(propan-2-yl)-4-methylthiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-CH(CH₃)₂ Methyl C₁₁H₁₇NO₂S 227.32 Structural analog with alkyl substitution
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-CON(Et)₂ Isopropyl C₁₄H₂₃N₃O₃S 313.42 Biochemical reagent (Santa Cruz product)

Physicochemical and Functional Differences

  • Ester Groups : The isopropyl ester (C₁₀H₁₄N₂O₃S) increases lipophilicity (logP ~2.93 inferred from analogs) compared to ethyl (C₉H₁₂N₂O₃S) or methyl esters, influencing solubility and bioavailability .
  • 4-Chlorophenylcarbamoyl (CONH(4-ClPh)): Introduces aromatic and electron-withdrawing effects, altering reactivity and binding specificity . Diethylaminocarbonyl (CON(Et)₂): Reduces polarity, possibly enhancing cell membrane penetration .

Biological Activity

Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate (commonly referred to as compound 1) is a synthetic derivative of thiophene that has garnered interest due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

  • Chemical Formula : C₁₀H₁₄N₂O₃S
  • CAS Number : 350988-33-9
  • Molecular Weight : 230.30 g/mol
  • Structure : The compound features a thiophene ring substituted with an isopropyl group, an amino group, and a carboxylate moiety, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available thiophene derivatives. The specific synthetic route may vary, but it generally includes the introduction of the amino and carboxyl functional groups through nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compound 1 against various pathogens.

  • In Vitro Studies :
    • Compound 1 was evaluated for its activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
    • The minimum inhibitory concentration (MIC) values were determined using standard methods such as the broth microdilution technique.
    • Results indicated significant antibacterial activity with MIC values ranging from 0.21 µM against Pseudomonas aeruginosa to higher values against other tested strains.
Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.83
Candida albicans0.83
  • Mechanism of Action :
    • Molecular docking studies suggest that compound 1 interacts effectively with bacterial enzymes such as DNA gyrase and MurD, forming multiple hydrogen bonds that stabilize the binding within the active site.
    • These interactions are crucial for inhibiting bacterial growth and suggest a mechanism similar to that of established antibiotics like ciprofloxacin.

Antioxidant Activity

In addition to its antimicrobial properties, compound 1 also exhibits antioxidant activity:

  • DPPH Assay : The free radical scavenging ability was assessed using the DPPH method, where compound 1 demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.
  • IC50 Values : The IC50 values for antioxidant activity were found to be in the range of 17.9 to 43.2 µg/mL, indicating a moderate level of efficacy.

Case Studies

Several case studies have been documented that explore the biological activities of similar compounds within the same class:

  • Study on Thiazolopyridine Derivatives :
    • A related study demonstrated that thiazolopyridine derivatives exhibited potent antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The structural similarities suggest that modifications around the thiophene ring can enhance biological activity.
  • In Vivo Studies :
    • Preliminary in vivo studies indicated low toxicity profiles for compounds structurally similar to compound 1 when tested on murine models. This suggests potential for therapeutic applications with minimal side effects.

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